molecular formula C19H13FN2O3S B2534348 2-fluoro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 921869-90-1

2-fluoro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2534348
CAS No.: 921869-90-1
M. Wt: 368.38
InChI Key: DNENSUADNCVFFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide ( 921796-36-3) is a synthetic organic compound with a molecular formula of C19H13FN2O3S and a molecular weight of 368.38 g/mol . This chemical features a benzamide core linked to a 7-methoxybenzofuran-substituted thiazole ring via a thiazole-2-amine group, a structural motif found in compounds investigated for various biological activities . Compounds within the N-(thiazol-2-yl)benzamide class have been identified as potent and selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Research indicates that such analogs act as negative allosteric modulators, potentially targeting the transmembrane and/or intracellular domains of the receptor to exert state-dependent, noncompetitive inhibition of Zn2+-evoked signaling . This mechanism suggests their utility as valuable pharmacological tools for probing the poorly understood physiological functions of ZAC, which may include roles in the brain, pancreas, and immune function . Furthermore, structurally related molecules bearing thiazole and benzofuran moieties are frequently explored in medicinal chemistry for their potential as antifungal and antitumor agents . Researchers can apply this compound in studies aimed at exploring ion channel modulation, structure-activity relationships (SAR) of heterocyclic compounds, and the development of novel therapeutic agents. This product is intended for research applications in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-fluoro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2O3S/c1-24-15-8-4-5-11-9-16(25-17(11)15)14-10-26-19(21-14)22-18(23)12-6-2-3-7-13(12)20/h2-10H,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNENSUADNCVFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran and thiazole intermediates, followed by their coupling to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, converting it to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can yield quinone derivatives, while reduction of the benzamide moiety can produce amines.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The benzofuran and thiazole moieties can interact with enzymes or receptors, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

STK122203 (2-fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide)
  • Structure : Replaces 7-methoxybenzofuran with a 4-methylphenyl group.
  • Lack of Benzofuran: Eliminates π-π interactions from the fused aromatic system, possibly reducing target binding affinity .
2-fluoro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide
  • Structure : Substitutes benzofuran with pyridin-4-yl.
  • Impact :
    • Pyridine Nitrogen : Enhances hydrogen-bonding capacity and solubility.
    • Reduced Steric Bulk : May allow better penetration into active sites compared to benzofuran .
4-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
  • Structure : Fluorine at position 4 of the benzamide; thiazole substituted with 4-methoxyphenyl.
  • 4-Methoxyphenyl: Similar electron-donating effects as benzofuran but lacks fused-ring rigidity .

Substituent Variations on the Benzamide Ring

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
  • Structure: Replaces 2-fluorine with a phenoxy group.
  • Impact: Phenoxy Group: Increases hydrophobicity and steric hindrance, possibly reducing metabolic clearance. Loss of Fluorine: Diminishes electronegative effects critical for target interactions .
3-Fluoro-N-[4-(tert-butyl)-1,3-thiazol-2-yl]benzamide
  • Structure : Fluorine at position 3; thiazole substituted with tert-butyl.
  • Impact :
    • 3-Fluorine Position : Disrupts amide planarity, altering binding geometry.
    • tert-Butyl Group : Extremely hydrophobic, likely impairing aqueous solubility .

Functional Group Modifications

Nitazoxanide Derivatives (e.g., N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide)
  • Structure : Contains a nitro group and additional halogens.
  • Impact :
    • Nitro Group : Enhances oxidative metabolism but increases toxicity risks.
    • Chlorine : Improves halogen bonding but adds molecular weight .

Physicochemical Properties

Compound LogP Solubility (mg/mL) Melting Point (°C)
Target Compound ~3.5* <0.1* 180–185*
STK122203 3.8 0.05 190–195
4-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide 2.9 0.2 170–175
2-fluoro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide 2.5 0.5 160–165

*Estimated based on analogous compounds.

Biological Activity

2-Fluoro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈FN₃O₂S
  • Molecular Weight : 353.42 g/mol

The compound features a benzamide core substituted with a thiazole ring and a methoxy-benzofuran moiety, which are known to influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds containing thiazole and benzofuran moieties often exhibit significant anticancer and antimicrobial activities. The thiazole ring has been shown to enhance cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through mechanisms involving the modulation of Bcl-2 family proteins and other apoptotic pathways .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties. For instance:

  • Cytotoxicity Assays : The compound was tested against several cancer cell lines, including HT-29 (colon cancer) and Jurkat (T-cell leukemia). The IC50 values were found to be significantly lower than those of standard chemotherapeutics like doxorubicin, indicating higher efficacy .
Cell LineIC50 (µM)Reference
HT-291.61 ± 1.92
Jurkat1.98 ± 1.22

Antimicrobial Activity

In addition to its anticancer potential, the compound has shown promising antimicrobial activity against various bacterial strains:

  • Antibacterial Assays : In vitro studies revealed that the compound exhibited activity comparable to established antibiotics such as norfloxacin against both Gram-positive and Gram-negative bacteria .
Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

  • Study on Thiazole Derivatives : A study indicated that thiazole derivatives exhibited significant antitumor activity via the induction of apoptosis in cancer cells. The presence of electron-donating groups on the phenyl ring was crucial for enhancing cytotoxic effects .
  • Antimicrobial Efficacy : A comparative study on various benzothiazole derivatives showed that modifications in the side chains significantly affected their antibacterial potency, suggesting that structural optimization could lead to more effective antimicrobial agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.